molecular formula C20H15N5O4 B11575988 4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

Cat. No.: B11575988
M. Wt: 389.4 g/mol
InChI Key: KYQKPQDQMLBKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide is a complex organic compound that features a quinazoline core, a pyridine ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.

    Reduction: Sodium and ammonium chloride in ethanol are used for reduction reactions.

    Substitution: Trimethylsilyl cyanide is used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide is unique due to its combination of a quinazoline core, a pyridine ring, and a nitrobenzamide moiety. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H15N5O4

Molecular Weight

389.4 g/mol

IUPAC Name

4-nitro-N-(4-oxo-2-pyridin-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C20H15N5O4/c26-19(13-8-10-14(11-9-13)25(28)29)23-24-18(17-7-3-4-12-21-17)22-16-6-2-1-5-15(16)20(24)27/h1-12,18,22H,(H,23,26)

InChI Key

KYQKPQDQMLBKQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.